3-(pyridin-2-yl)-6-[2-(thiophen-2-yl)ethyl][1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
3-(PYRIDIN-2-YL)-6-[2-(THIOPHEN-2-YL)ETHYL]-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE is a complex heterocyclic compound that features a pyridine ring, a thiophene ring, and a thiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PYRIDIN-2-YL)-6-[2-(THIOPHEN-2-YL)ETHYL]-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
3-(PYRIDIN-2-YL)-6-[2-(THIOPHEN-2-YL)ETHYL]-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, tert-butyl hydroperoxide (TBHP), and various metal catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyridine or thiophene rings .
Scientific Research Applications
3-(PYRIDIN-2-YL)-6-[2-(THIOPHEN-2-YL)ETHYL]-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3-(PYRIDIN-2-YL)-6-[2-(THIOPHEN-2-YL)ETHYL]-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(PYRIDIN-2-YL)TRIIMIDAZOTRIAZINE: Known for its rich photophysical behavior and multiple emission properties.
N-(PYRIDIN-2-YL)AMIDES: Formed via C–C bond cleavage and used in various synthetic applications.
THIAZOLO[4,5-D]PYRIMIDINE DERIVATIVES: Evaluated for their antimicrobial properties and potential therapeutic applications.
Uniqueness
3-(PYRIDIN-2-YL)-6-[2-(THIOPHEN-2-YL)ETHYL]-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H12N4O2S2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-pyridin-2-yl-6-(2-thiophen-2-ylethyl)-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C16H12N4O2S2/c21-15-14-13(12(19-24-14)11-5-1-2-7-17-11)18-16(22)20(15)8-6-10-4-3-9-23-10/h1-5,7,9H,6,8H2,(H,18,22) |
InChI Key |
OVUAORDZASZNIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NSC3=C2NC(=O)N(C3=O)CCC4=CC=CS4 |
Origin of Product |
United States |
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